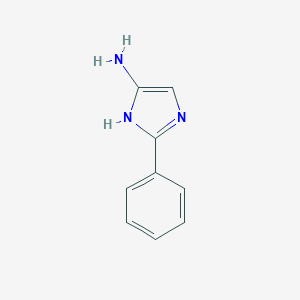

2-Phenyl-1H-imidazol-4-amine

Vue d'ensemble

Description

2-Phenyl-1H-imidazol-4-amine is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The electronic and spatial structure of this molecule has been studied theoretically and experimentally . The study of interaction energies between molecules by quantum-chemical calculations allows us to recognize different levels of crystal structure organization and describe the interaction types causing their formation .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of related compounds, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step process including cyclisation, hydrolysis, and methylation, showcasing the potential for creating various derivatives of 2-Phenyl-1H-imidazol-4-amine (Zhou et al., 2018).

Applications in Material Science

- Metal-organic frameworks (MOFs) using similar compounds demonstrate selective sorption of small hydrocarbons and possess photocatalytic properties, indicating potential applications of 2-Phenyl-1H-imidazol-4-amine in gas sorption and photocatalysis (Fu et al., 2014).

Pharmaceutical Intermediates

- Compounds derived from 2-Phenyl-1H-imidazol-4-amine, like 2-phenyl-1H-imidazole-4-carbaldehyde, are used in synthesizing new imines and bisimines, which have implications in the formation of pharmaceutical intermediates (Pařík & Chlupatý, 2014).

Photophysical and Electrochemical Applications

- The synthesis of derivatives like 2-amino-4H-imidazol-4-ones and their potential in photophysical and electrochemical applications indicates the relevance of 2-Phenyl-1H-imidazol-4-amine in developing new materials for organic light-emitting diodes (OLEDs) and other electronic devices (Ming, 2003).

Catalysis and Synthesis

- The compound serves as a precursor in various catalytic and synthetic processes, exemplified by the formation of bis(2-picolyl)amine–Zinc chelates for imidazole receptors, indicating its utility in catalytic and binding applications (Routasalo et al., 2008).

Bioimaging and Environmental Applications

- Novel fluorescent probes derived from compounds similar to 2-Phenyl-1H-imidazol-4-amine have been developed for detecting NH2NH2, demonstrating the potential use of these compounds in bioimaging and environmental monitoring (Xu et al., 2018).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propriétés

IUPAC Name |

2-phenyl-1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJYDLJMKAMQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566117 | |

| Record name | 2-Phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1H-imidazol-4-amine | |

CAS RN |

154535-79-2 | |

| Record name | 2-Phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

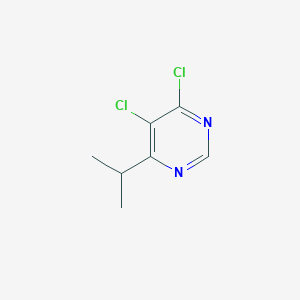

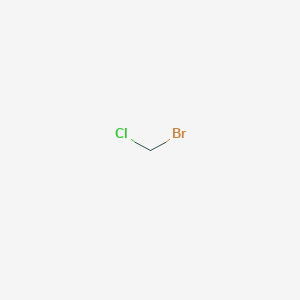

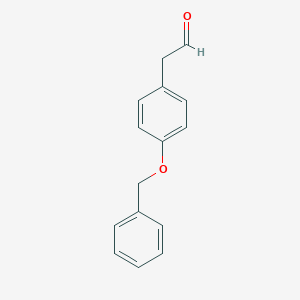

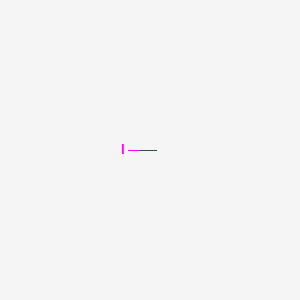

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

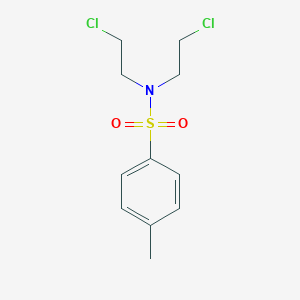

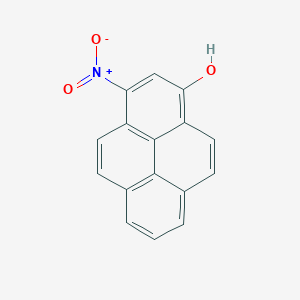

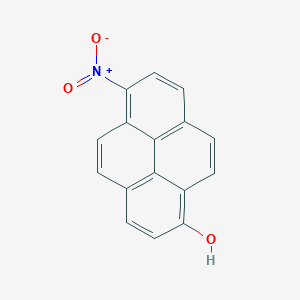

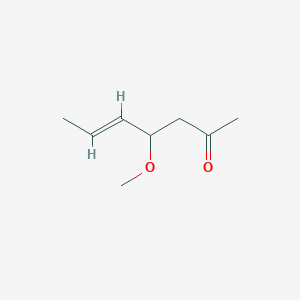

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.